molecular formula C15H22N2O18P2 B8779343 uridine diphosphate glucuronic acid

uridine diphosphate glucuronic acid

Cat. No.: B8779343
M. Wt: 580.28 g/mol
InChI Key: HDYANYHVCAPMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.

Chemical Reactions Analysis

Types of Reactions

uridine diphosphate glucuronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to form simpler sugar molecules.

    Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .

Scientific Research Applications

uridine diphosphate glucuronic acid has numerous scientific research applications, including:

Mechanism of Action

The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .

Comparison with Similar Compounds

Similar Compounds

    UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.

    UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.

    UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.

Uniqueness

uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .

Properties

Molecular Formula

C15H22N2O18P2

Molecular Weight

580.28 g/mol

IUPAC Name

6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)

InChI Key

HDYANYHVCAPMJV-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O

Origin of Product

United States

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